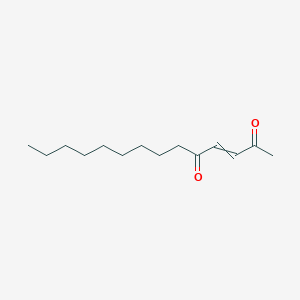![molecular formula C10H13NO5S B14382664 4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid CAS No. 89469-45-4](/img/structure/B14382664.png)
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid is an organic compound with a complex structure that includes a methanesulfonyl group, a methylamino group, and a methoxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid typically involves multiple steps. One common method starts with the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid has several scientific research applications:
Chemistry: The compound is used as a reactant in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Biology: It may be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting enzyme activity. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methanesulfonylamino)phenylboronic acid: This compound has a similar methanesulfonyl group and is used in similar applications.
Methanesulfonyl chloride: Although structurally simpler, it shares the methanesulfonyl functional group and is used in various chemical reactions.
Uniqueness
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
89469-45-4 |
|---|---|
Fórmula molecular |
C10H13NO5S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
2-methoxy-4-[methyl(methylsulfonyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-11(17(3,14)15)7-4-5-8(10(12)13)9(6-7)16-2/h4-6H,1-3H3,(H,12,13) |
Clave InChI |
GKDNISQESHPKCF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=C(C=C1)C(=O)O)OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)

![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)
![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)



![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)



![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
